molecular formula C10H10BrN3O B1441876 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole CAS No. 1187385-81-4

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Cat. No.: B1441876
CAS No.: 1187385-81-4
M. Wt: 268.11 g/mol
InChI Key: NXCRQOJMGOGZLB-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole (CAS 1187385-81-4) is a high-value chemical building block designed for advanced research and development. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological activities, which include serving as a hydrolytically stable bioisostere for esters and amides . The 1,3,4-oxadiazole ring is extensively studied for its application in drug discovery, with derivatives exhibiting a wide range of pharmacological properties such as anticancer, antimicrobial, and antiviral activities . Its presence is also crucial in materials science, contributing to the development of organic light-emitting diodes (OLEDs), heat-resistant polymers, and optical brighteners due to its favorable electron-accepting effects and thermal stability . The specific molecular architecture of this reagent, which incorporates a bromine-substituted pyridine and a propyl chain, makes it an exceptionally versatile intermediate for chemical synthesis. The bromine atom on the pyridine ring acts as a reactive handle, enabling further functionalization through modern cross-coupling methodologies, such as the copper-catalyzed arylation of 1,3,4-oxadiazoles, to create more complex 2,5-disubstituted structures . This is particularly valuable for constructing diverse compound libraries for screening in pharmaceutical and agrochemical research . As a reference standard, its quality is verified using advanced analytical techniques including HPLC, HNMR, and MS to ensure accurate identification and purity assessment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-2-3-9-13-14-10(15-9)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRQOJMGOGZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675106
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-81-4
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches for 2,5-Disubstituted 1,3,4-Oxadiazoles

Two main synthetic routes dominate the preparation of 2,5-disubstituted 1,3,4-oxadiazoles:

Cyclodehydration Method

This classical method involves the cyclodehydration of diacylhydrazines or acylhydrazides under dehydrating conditions (e.g., phosphorus oxychloride, POCl₃) to yield the 1,3,4-oxadiazole ring. The process typically proceeds as follows:

  • Preparation of hydrazide intermediates from the corresponding carboxylic acids.
  • Treatment of hydrazides with dehydrating agents to induce ring closure forming the oxadiazole.
  • Subsequent substitution reactions (e.g., bromination or alkylation) can introduce the 5-bromopyridin-3-yl and propyl substituents.

Key features:

  • Reaction times vary from 6 to 24 hours under reflux.
  • Purification involves neutralization, extraction, and drying steps.
  • Yields can range from moderate to good (37–52% for esters in related systems).

One-Pot Synthesis and Functionalization Strategy Using NIITP

A more recent and streamlined approach involves a one-pot, two-stage synthesis starting from carboxylic acids, employing N-isocyaniminotriphenylphosphorane (NIITP) as a key reagent. This method integrates oxadiazole ring formation and arylation in a single sequence, offering significant advantages in step economy and functional group tolerance.

Reaction Overview

  • Stage 1: Reaction of the carboxylic acid (e.g., 5-bromopyridine-3-carboxylic acid) with NIITP under optimized conditions (e.g., 80 °C, 3 hours) to form the monosubstituted 1,3,4-oxadiazole intermediate.
  • Stage 2: Copper-catalyzed C–H arylation using an aryl iodide (or bromide) to introduce the second substituent (e.g., propyl group or other alkyl/aryl groups).

Optimization Highlights

Parameter Condition Outcome
Solvent 1,4-Dioxane Improved conversion at elevated temperatures
Temperature 50 °C to 80 °C 80 °C gave quantitative conversion (100%)
Catalyst CuI / 1,10-phenanthroline Optimal at 20 mol% CuI and 40 mol% ligand
Base Cesium carbonate 1.5 equivalents optimal
Reaction Time (Stage 1) 3 hours Avoids overnight reaction, efficient synthesis
Yield (isolated) Up to 78% High yield for 2,5-disubstituted oxadiazoles

These optimized conditions allowed the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles without isolation of intermediates, significantly reducing the synthetic steps.

Specific Preparation of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Based on the above strategies, the preparation can be outlined as follows:

  • Starting Materials:

    • 5-Bromopyridine-3-carboxylic acid (heteroaryl acid)
    • Propyl iodide or propyl carboxylic acid as the alkyl source
    • NIITP as the oxadiazole-forming reagent
    • Copper(I) iodide and 1,10-phenanthroline as catalysts
    • Cesium carbonate as base
  • Procedure:

    • React 5-bromopyridine-3-carboxylic acid with NIITP in 1,4-dioxane at 80 °C for 3 hours to form the monosubstituted oxadiazole intermediate.
    • Add propyl iodide (or equivalent alkyl source), copper(I) iodide catalyst, 1,10-phenanthroline ligand, and cesium carbonate.
    • Stir at optimized temperature to promote C–H arylation, yielding the this compound.
    • Purify via standard extraction and chromatography.
  • Expected Outcome:

    • High isolated yields (up to 78% or more)
    • Retention of bromine substituent for further functionalization
    • High purity confirmed by NMR and HRMS analyses.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclodehydration Hydrazide + POCl₃, reflux 6–24 h 37–52 Classical method, moderate yields
One-pot Oxadiazole Synthesis Carboxylic acid + NIITP, 80 °C, 3 h ~100 (conversion) Efficient ring formation
C–H Arylation CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs₂CO₃ (1.5 equiv) 60–82 High yields with various aryl/alkyl partners
Specific for Target Compound 5-Bromopyridine-3-carboxylic acid + propyl iodide + NIITP + CuI catalyst system ~78 High yield, bromine retained

Research Findings and Notes

  • The one-pot synthesis approach significantly reduces the number of synthetic steps compared to classical methods, improving efficiency and scalability.
  • The copper-catalyzed C–H arylation step is highly selective and tolerant of sensitive functional groups such as bromine, enabling further synthetic elaboration.
  • The use of NIITP as a reagent is crucial for the rapid and high-yielding formation of the 1,3,4-oxadiazole core.
  • Late-stage functionalization of complex molecules and APIs demonstrates the practical utility of this method in medicinal chemistry.
  • The method avoids the need to isolate monosubstituted oxadiazole intermediates, simplifying the workflow and reducing purification steps.

Chemical Reactions Analysis

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Effects

  • Aromatic vs. Alkyl Substituents: The propyl group in the main compound (1187385-81-4) enhances lipophilicity compared to the phenyl group in 1187385-63-2, which may influence membrane permeability in biological systems .

Electronic and Steric Considerations

  • Bromine position on the pyridine (5-bromo in 1187385-81-4 vs. 3-bromo in phenyl derivatives) alters electronic distribution, affecting reactivity in cross-coupling reactions .
  • The bulkier naphthalene group in 1451392-97-4 may sterically hinder interactions in catalytic or binding environments compared to smaller substituents .

Commercial Availability

  • The main compound (1187385-81-4) is readily available in gram quantities (1g–25g) at 95% purity .
  • 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole (957065-95-1) and 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole (1187385-63-2) are listed in supplier catalogs, though purity and packaging details are unspecified .
  • 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole (1451392-97-4) is marked as discontinued, limiting accessibility .

Notes

  • Purity and availability data are inconsistent across compounds; the main compound (1187385-81-4) remains the most accessible .
  • Structural variations significantly impact molecular properties, necessitating tailored synthesis or application strategies.
  • Further experimental studies (e.g., crystallography via SHELX or solubility assays) are required to validate theoretical predictions.

Biological Activity

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H10BrN3O
  • Molecular Weight : 268.1 g/mol
  • CAS Number : 1187385-81-4

The compound features a brominated pyridine moiety and an oxadiazole ring, which are known for their biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound displays significant cytotoxic effects against various cancer cell lines. The median inhibitory concentration (IC50) values reported for similar oxadiazole derivatives range from 7 to 49.7 µM, indicating a promising profile for further development as an anticancer agent .

Case Study: HeLa Cell Line

A study focused on the HeLa cervical carcinoma cell line demonstrated that oxadiazole derivatives can induce apoptosis through mitochondrial pathways. Specifically, treatment with derivatives led to:

  • Increased Apoptotic Cells : A dose-dependent increase in early and late apoptotic cells was observed.
  • Caspase Activation : Enhanced activity of executioner caspases (caspase-3/7) was noted, confirming the mechanism of action .

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds within this class have been tested against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate to excellent activity
Escherichia coliEffective against Gram-negative strains
Candida albicansAntifungal properties

The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have shown good binding affinities of these compounds to key bacterial enzymes .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have also been investigated for:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties linked to the modulation of inflammatory cytokines.
  • Analgesic Activity : Certain derivatives have shown promise in pain relief models.
  • Antidiabetic Effects : Research indicates that some oxadiazoles may influence glucose metabolism positively.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing 2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and connectivity. For example, the bromopyridinyl group exhibits distinct aromatic proton splitting patterns, while the propyl chain shows characteristic triplet/multiplet signals in the δ 0.8–1.6 ppm range. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (268.114 g/mol) via the [M+H]⁺ or [M]⁺ peak. Infrared (IR) spectroscopy identifies the oxadiazole ring (C=N stretch ~1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What synthetic routes are reported for 1,3,4-oxadiazole derivatives, and how can they be adapted for this compound?

  • Answer : The most common method involves cyclization of diacylhydrazides using dehydrating agents like POCl₃ or PCl₅. For 5-propyl substitution, propionic acid hydrazide can react with 5-bromopyridine-3-carboxylic acid to form the intermediate diacylhydrazide, followed by cyclization. Alternative routes include oxidative cyclization of thiosemicarbazides with iodine/H₂O₂. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can X-ray crystallography resolve the solid-state structure of this compound, and what challenges arise?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is ideal. For monoclinic systems (e.g., space group P2₁/c), refinement via SHELXL-2018 ensures accuracy. Challenges include crystal twinning (mitigated using TWINABS) and weak diffraction due to heavy bromine atoms. Key parameters to report: unit cell dimensions (a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°), Z = 4, and R-factor (<0.05) .

Advanced Research Questions

Q. How do noncovalent interactions (e.g., CH⋯N, CH⋯π) influence the supramolecular assembly of this compound?

  • Answer : CH⋯N interactions between the oxadiazole’s nitrogen and aromatic C-H groups stabilize layered packing, while CH⋯π interactions (e.g., propyl chain with pyridinyl ring) contribute to 3D frameworks. Hirshfeld surface analysis (CrystalExplorer) quantifies these interactions, with dₙₒᵣₘ values <2.8 Å indicating significance. Such insights guide crystal engineering for enhanced thermal stability or solubility .

Q. What computational strategies predict electronic properties relevant to biological activity?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates charge-transfer potential. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (oxadiazole ring) for drug-target interactions. Molecular docking (AutoDock Vina) against Src kinase (PDB: 2SRC) evaluates binding affinity, with ΔG values <−7 kcal/mol suggesting inhibitory potential .

Q. How can contradictory bioactivity data for 1,3,4-oxadiazole derivatives be resolved?

  • Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer vs. antifungal studies) may stem from assay conditions (cell line specificity, incubation time). Orthogonal assays (MTT, apoptosis markers) and structural analogs (varying substituents at C2/C5) clarify structure-activity relationships. Meta-analysis of published data (e.g., EC50 ranges for Src inhibition: 0.5–15 μM) identifies outliers for experimental replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole
Reactant of Route 2
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2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

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